molecular formula C12H15FO2 B14492321 2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane CAS No. 63278-02-4

2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane

Cat. No.: B14492321
CAS No.: 63278-02-4
M. Wt: 210.24 g/mol
InChI Key: QKNQKJRSLBLBIY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a 4-fluorophenyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane typically involves the reaction of 4-fluorobenzaldehyde with propyl bromide in the presence of a base to form the intermediate 4-fluorophenylpropyl ketone. This intermediate is then reacted with ethylene glycol under acidic conditions to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane
  • 2-(4-Fluorophenyl)-2-ethyl-1,3-dioxolane
  • 2-(4-Fluorophenyl)-2-butyl-1,3-dioxolane

Uniqueness

2-(4-Fluorophenyl)-2-propyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

63278-02-4

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-propyl-1,3-dioxolane

InChI

InChI=1S/C12H15FO2/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

QKNQKJRSLBLBIY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCO1)C2=CC=C(C=C2)F

Origin of Product

United States

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